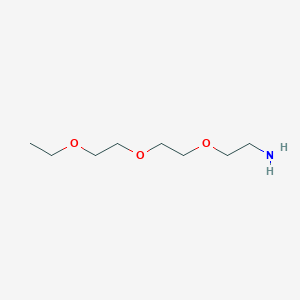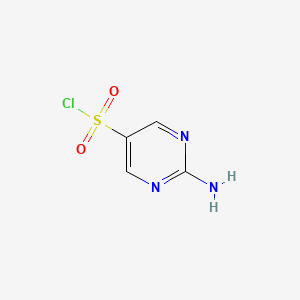
3-Allyl-4-isopropoxybenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“3-Allyl-4-isopropoxybenzaldehyde” is a chemical compound with the molecular formula C13H16O2 . It has a molecular weight of 204.27 . This compound is typically used for research purposes .
Molecular Structure Analysis
The InChI code for “3-Allyl-4-isopropoxybenzaldehyde” is 1S/C13H16O2/c1-4-5-12-8-11 (9-14)6-7-13 (12)15-10 (2)3/h4,6-10H,1,5H2,2-3H3 . This code provides a standard way to encode the compound’s molecular structure.
Physical And Chemical Properties Analysis
The physical form of “3-Allyl-4-isopropoxybenzaldehyde” is liquid . It’s stored at room temperature . Unfortunately, other specific physical and chemical properties like boiling point, melting point, etc., are not available from the sources I found.
Scientific Research Applications
Environmental Science
Lastly, research could explore the use of 3-Allyl-4-isopropoxybenzaldehyde in environmental science, particularly in the study of chemical degradation processes or as a model compound in pollution studies.
This analysis is based on the compound’s chemical structure and potential reactivity. It’s important to note that the actual use in these applications would depend on further empirical research. The compound’s CAS Number is 915920-48-8 , and it has a molecular weight of 204.27 . It is typically available in liquid form and should be stored at room temperature . For safety data and handling procedures, researchers should refer to the material safety data sheet (MSDS) provided by suppliers .
properties
IUPAC Name |
4-propan-2-yloxy-3-prop-2-enylbenzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O2/c1-4-5-12-8-11(9-14)6-7-13(12)15-10(2)3/h4,6-10H,1,5H2,2-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJJRVKDNYKCNQO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)C=O)CC=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40589703 |
Source


|
| Record name | 4-[(Propan-2-yl)oxy]-3-(prop-2-en-1-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40589703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Allyl-4-isopropoxybenzaldehyde | |
CAS RN |
915920-48-8 |
Source


|
| Record name | 4-[(Propan-2-yl)oxy]-3-(prop-2-en-1-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40589703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2-Boc-2-Azabicyclo[2.2.1]hept-5-ene](/img/structure/B1287771.png)





